molecular formula C19H11Cl2FO2 B2886092 2-Fluoro[1,1'-biphenyl]-4-yl 2,3-dichlorobenzenecarboxylate CAS No. 477857-47-9

2-Fluoro[1,1'-biphenyl]-4-yl 2,3-dichlorobenzenecarboxylate

Cat. No. B2886092
CAS RN: 477857-47-9
M. Wt: 361.19
InChI Key: WJNCLNCLRKYILX-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that contains a biphenyl group (two benzene rings connected by a single bond), a fluorine atom, and a dichlorobenzenecarboxylate group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The biphenyl group would consist of two benzene rings connected by a single bond, with the fluorine atom and the dichlorobenzenecarboxylate group attached to the rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .

Scientific Research Applications

Photophysics and Photodehalogenation

  • A study on photodehalogenation processes involving fluoro or chlorobenzene derivatives has shown that these processes can generate triplet and singlet phenyl cations as well as potentially benzyne, which are intermediates leading to various products. This has implications for designing less phototoxic fluorinated drugs and understanding the effect of substituents on photophysics (Protti et al., 2012).

Fluorophore Development

  • Fluorophores synthesized from 1,3,5-tris-(4'-iodophenyl)benzene, with selective fluorescent quenching by Cu(2+) via a static quenching mechanism, highlight the role of fluorinated biphenyl structures in developing sensitive chemical sensors for metal ions in aqueous media (Sirilaksanapong et al., 2012).

Organic Synthesis

  • Research on metal-catalyzed direct arylation through C–H bond activation has highlighted the utility of polyfluorobenzene derivatives for synthesizing fluoro-containing biphenyl derivatives. This methodology facilitates the synthesis of complex molecules containing fluorine atoms, demonstrating the relevance of fluorinated biphenyl structures in organic synthesis (He et al., 2014).

Luminescence and Material Science

  • A procedure for synthesizing dimethyl 2-fluoro- and 2,2′-difluorobiphenyl-4,4′-dicarboxylates has been developed, leading to fluorinated biphenyls that exhibit strong luminescence. This research points to the potential application of such fluorinated compounds in optoelectronics and material science (Olkhovik et al., 2008).

Analytical Standards for PCB Analysis

  • The preparation of monofluorinated polychlorinated biphenyls (PCBs) for use as analytical standards in PCB measurements showcases the application of fluorinated aromatic compounds in environmental science and analytical chemistry (Sott et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would involve interacting with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a volatile compound, it could pose a risk of inhalation .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has promising pharmaceutical properties, future research could focus on developing it into a drug .

properties

IUPAC Name

(3-fluoro-4-phenylphenyl) 2,3-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2FO2/c20-16-8-4-7-15(18(16)21)19(23)24-13-9-10-14(17(22)11-13)12-5-2-1-3-6-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNCLNCLRKYILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)OC(=O)C3=C(C(=CC=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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